Palmitoyl chloride
Overview
Description
Palmitoyl chloride is a fatty acid chloride derived from palmitic acid. It is used in various chemical modifications and syntheses, particularly in the production of amphiphilic compounds, esterification of materials, and the creation of lipid derivatives. The studies involving palmitoyl chloride demonstrate its versatility in enhancing the properties of different substrates, such as hyperbranched polyglycerols, wood, and polyphenols .
Synthesis Analysis
The synthesis of palmitoyl chloride-modified compounds involves various chemical reactions. For instance, palmitoyl chloride is used to graft onto hyperbranched polyglycerols through cationic ring-opening polymerization and end-group modification . In another study, palmitoyl chloride is prepared from the reaction of palmitic acid with thionyl chloride to esterify rubber wood, which results in improved photostability and dimensional stability of the wood . Additionally, palmitoyl chloride is employed in the acylation of (-)-epigallocatechin gallate (EGCG) to enhance its stability and antidiabetic activity .
Molecular Structure Analysis
The molecular structure of palmitoyl chloride-modified compounds is characterized using various spectroscopic techniques. Fourier transform infrared spectroscopy (FTIR) and solid-state cross-polarization/magic angle spinning 13C nuclear magnetic resonance spectroscopy (CP/MAS 13C NMR) are used to elucidate the characteristics of esterified wood . These techniques help in understanding the molecular interactions and confirm the successful modification of substrates with palmitoyl chloride.
Chemical Reactions Analysis
Palmitoyl chloride participates in several chemical reactions, including esterification and acylation. It reacts with hydroxyl groups on substrates to form ester bonds, as seen in the modification of wood and the synthesis of EGCG palmitate . The reactivity of palmitoyl chloride is also harnessed in the synthesis of phospholipids, where it is used to introduce palmitoyl groups into the lipid structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of palmitoyl chloride-modified compounds are significantly altered post-synthesis. For example, the self-assembly behavior of amphiphilic hyperbranched polyglycerols modified with palmitoyl chloride is studied, showing the formation of unimolecular micelles and giant vesicles . The esterification of wood with palmitoyl chloride leads to enhanced dimensional and photostability, indicating a change in the physical properties of the wood . The stability and antidiabetic activity of EGCG palmitate also highlight the impact of palmitoyl chloride on the chemical properties of the modified compound .
Scientific Research Applications
Antibacterial Screening
Palmitoyl chloride has been explored for its potential antibacterial properties. A study synthesized palmitoyl amino acids and their aromatic analogues to screen for antibacterial activity. However, the synthesized compounds, involving palmitoyl chloride, showed no antibacterial activity against the tested microorganisms (Baba, 2014).
Surface Modification of Hydrophilic Materials
Palmitoyl chloride has been used in the surface modification of hydrophilic materials like polyvinyl alcohol (PVOH) coated on cellophane and paper. This modification imparts water-repellent properties and significantly reduces water vapor transmission rates. The study highlighted the effectiveness of palmitoyl chloride in improving barrier properties of materials (Schmid et al., 2014).
Manufacturing Hot Water-Resistant Coated Paper
In another application, palmitoyl chloride was used to manufacture hot water-resistant PVOH coated paper. The study focused on controlling the penetration of palmitoyl chloride during the gas grafting process, demonstrating its role in enhancing the hydrophobic properties of the coated paper (Lee et al., 2023).
Enhancing Properties of Wood
Palmitoyl chloride was utilized in the chemical modification of rubber wood (Hevea brassiliensis), where it was esterified to improve the wood's photostability and dimensional stability. This modification is significant as it induces thermo-plasticity into wood, showcasing another versatile application of palmitoyl chloride (Prakash & Mahadevan, 2008).
Synthesis of Surfactants
Palmitoyl chloride has been used in the synthesis of palmitoyl piperidinium chloride surfactants. These surfactants exhibited properties beneficial for applications as capping agents in the synthesis of nanoparticles, indicating the potential of palmitoyl chloride in nanotechnology applications (Edrissi & Soleymani, 2012).
Biomedical Applications
In the biomedical field, palmitoyl chloride has been explored for creating hydrophobized polysaccharides such as xanthan. The amphiphilic system formed by conjugating palmitoyl groups to xanthan can self-assemble into stable capsular structures, suggesting potential applications in cell-based therapies (Mendes et al., 2011).
Safety And Hazards
Future Directions
Research on Palmitoyl chloride is ongoing, and it has potential applications in various fields. For instance, it has been used in the manufacturing of hot water-resistant PVOH coated paper . Additionally, it has been suggested that Palmitoyl chloride may have potential therapeutic applications in conditions like Crohn’s disease .
properties
IUPAC Name |
hexadecanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBOVOVUTSQWSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31ClO | |
Record name | HEXADECANOYL CHLORIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID4051582 | |
Record name | Hexadecanoyl chloride | |
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Molecular Weight |
274.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexadecanoyl chloride appears as a clear colorless to light yellow liquid with a pungent odor. Freezing point 11-12 °C. Irritates skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Clear colorless to light yellow liquid; mp = 11-12 deg C; [CAMEO] Clear colorless liquid; mp = 11-13 deg C; [MSDSonline] | |
Record name | HEXADECANOYL CHLORIDE | |
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Record name | Hexadecanoyl chloride | |
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Boiling Point |
199 °C @ 20 MM HG, BOILING POINT: 194.5 °C AT 17 MM HG | |
Record name | HEXADECANOYL CHLORIDE | |
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Solubility |
VERY SOL IN ETHER | |
Record name | HEXADECANOYL CHLORIDE | |
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Product Name |
Palmitoyl chloride | |
Color/Form |
COLORLESS LIQUID | |
CAS RN |
112-67-4 | |
Record name | HEXADECANOYL CHLORIDE | |
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Record name | Palmitoyl chloride | |
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Record name | Hexadecanoyl chloride | |
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Record name | Palmitoyl chloride | |
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Record name | Hexadecanoyl chloride | |
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Record name | Hexadecanoyl chloride | |
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Record name | Palmitoyl chloride | |
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Record name | PALMITOYL CHLORIDE | |
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Record name | HEXADECANOYL CHLORIDE | |
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Melting Point |
11-12 °C | |
Record name | HEXADECANOYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5573 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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